N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)picolinamide
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Overview
Description
“N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)picolinamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have been synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, studies on similar compounds provide some insights .Scientific Research Applications
Ligand Behavior in Coordination Chemistry
The study by Kahmann, Sigel, and Erlenmeyer (1964) explores the coordination chemistry of thiophene derivatives, suggesting that compounds similar to N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)picolinamide can act as ligands, coordinating with metal ions like Ni2+, Cu2+, and Zn2+ through sulfur atoms. This coordination capability is pivotal in the formation of chelate complexes, indicating the compound's potential as a ligand in metal complexes (Kahmann, Sigel, & Erlenmeyer, 1964).
Synthesis and Structural Characterisation of Amides
The work of Devi et al. (2015) focuses on the synthesis of mono- and bis-amides from picolinic acid and pyridine-2,6-dicarboxylic acid, which are structurally related to this compound. These amides show potential applications in catalysis, coordination chemistry, and as components in molecular devices. This research underscores the structural diversity and applicability of picolinamide derivatives in creating compounds with desirable chemical properties (Devi et al., 2015).
Catalysis and Organic Synthesis
He et al. (2012) developed efficient methods to synthesize azetidine, pyrrolidine, and indoline compounds through palladium-catalyzed intramolecular amination of C-H bonds, highlighting the use of picolinamide (PA) protected amine substrates. This methodology emphasizes the role of unactivated C-H bonds as functional groups in organic synthesis, showcasing the compound's relevance in the synthesis of cyclic structures and its potential in catalysis (He et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra .
Mode of Action
It’s worth noting that similar compounds have been found to promote mitotic arrest and apoptosis , which suggests that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Related compounds have been shown to affect the pathways leading to mitotic arrest and apoptosis , indicating that this compound may have similar effects.
Result of Action
Similar compounds have been reported to induce various nuclear features such as chromatin fragmentation and condensation .
Properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-3-yl)methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-16(13-6-1-2-8-17-13)19-11-12-5-3-9-18-15(12)14-7-4-10-21-14/h1-10H,11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIRPNWOTGZJRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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